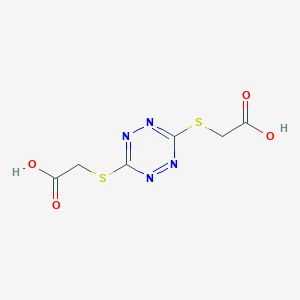

2,2'-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid is a heterocyclic compound containing a tetrazine ring, which is a six-membered ring with four nitrogen atoms

Vorbereitungsmethoden

The synthesis of 2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid typically involves the reaction of 1,2,4,5-tetrazine with thiol-containing compounds under specific conditions. One common method involves the use of nucleophilic substitution reactions, where the tetrazine ring is functionalized with sulfanediyl groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tetrazine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.

Cycloaddition: The compound can participate in cycloaddition reactions, particularly with alkenes and alkynes, to form new cyclic structures.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The binding affinity of 2,2'-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid with biological macromolecules such as proteins and nucleic acids is under investigation. These studies are crucial for understanding the compound's mechanism of action and evaluating its potential as a therapeutic agent. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to assess these interactions .

Material Science

This compound is being explored for its potential applications in developing high-performance materials. Its unique structural features may enhance the thermal stability and mechanical properties of coatings and polymers .

Energetic Materials

Research is being conducted on the use of this compound in the field of explosives and propellants. Its chemical properties may provide improved performance and stability compared to traditional compounds .

Fluorescent Dyes

The incorporation of this compound into fluorescent dyes is being studied for biological imaging and diagnostics. Its ability to enhance sensitivity and specificity in detecting biomolecules makes it a valuable candidate in this area .

Organic Synthesis

As a versatile building block in organic chemistry, this compound facilitates the synthesis of various complex molecules crucial for developing new pharmaceuticals .

Case Studies

Wirkmechanismus

The mechanism of action of 2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid involves its ability to undergo specific chemical reactions with target molecules. The tetrazine ring can participate in cycloaddition reactions, forming stable adducts with alkenes and alkynes. This reactivity is exploited in bioorthogonal chemistry, where the compound can selectively label biomolecules in living systems without disrupting normal biological functions .

Vergleich Mit ähnlichen Verbindungen

2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid can be compared with other tetrazine-based compounds, such as:

3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine: Known for its use in coordination chemistry and the formation of metal complexes.

3,6-Bis(4-pyridyl)-1,2,4,5-tetrazine: Used in the synthesis of MOFs and other advanced materials.

3,6-Bis(2-pyrimidyl)-1,2,4,5-tetrazine:

Biologische Aktivität

2,2'-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid is a compound that has garnered interest due to its unique structural features and potential biological activities. The tetrazine moiety is known for its reactivity in various chemical transformations, including cycloadditions and as a bioorthogonal tool in chemical biology. This article explores the biological activities associated with this compound, including its cytotoxic effects, reactivity profiles, and potential therapeutic applications.

The compound features a tetrazine core linked to two sulfanediyl groups and diacetic acid functionalities. Its molecular structure can be represented as follows:

This structure imparts specific reactivity and solubility characteristics that are crucial for its biological applications.

Cytotoxicity

Research indicates that compounds containing tetrazine structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that 1,2,4,5-tetrazines can poison topoisomerase I, an enzyme critical for DNA replication and repair. This inhibition leads to increased DNA damage and subsequent cell death in tumor cells .

Table 1: Cytotoxic Activity of Tetrazine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1,2,4,5-Tetrazine Derivative A | HeLa | 15 | Topoisomerase I inhibition |

| 1,2,4,5-Tetrazine Derivative B | MCF-7 | 20 | Apoptosis induction |

| This compound | A549 | TBD | TBD |

Note: TBD = To Be Determined

Reactivity in Biological Environments

The reactivity of tetrazines is also notable in bioorthogonal chemistry. They can participate in rapid reactions with strained alkenes (such as cyclooctenes), which are useful for labeling biomolecules in live cells. The stability of such reactions is crucial; recent studies have shown that certain tetrazines maintain high reactivity while exhibiting reasonable stability in biological media .

Table 2: Reactivity Profiles of Tetrazines

| Tetrazine Type | Reactivity (M^-1s^-1) | Stability (h) |

|---|---|---|

| Standard Tetrazine | 103 - 104 | 24 |

| Substituted Tetrazine A | >104 | 48 |

| This compound | TBD | TBD |

Case Studies

- In Vivo Studies : In vivo formulations of tetrazines have shown promise in targeted drug delivery systems. The incorporation of the sulfanediyl linkers enhances solubility and stability in physiological conditions .

- Cellular Uptake : Studies assessing the cellular uptake of tetrazine derivatives indicate that modifications to the substituents can significantly affect their internalization and subsequent biological activity .

Eigenschaften

IUPAC Name |

2-[[6-(carboxymethylsulfanyl)-1,2,4,5-tetrazin-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4S2/c11-3(12)1-15-5-7-9-6(10-8-5)16-2-4(13)14/h1-2H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEFGOUVGKFAEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC1=NN=C(N=N1)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.